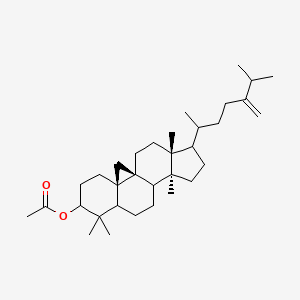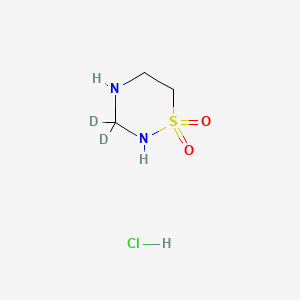![molecular formula C30H32O15 B12426295 [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule with a unique structure. It contains multiple chiral centers, hydroxyl groups, and aromatic rings, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as benzoyl and acetyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would include the optimization of reaction conditions such as temperature, solvent, and catalyst to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its multiple functional groups and chiral centers. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential therapeutic applications due to its bioactive properties. It is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the binding affinity of the compound to its targets. The compound’s chiral centers allow for stereospecific interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate analogs with different protecting groups.
- Compounds with similar glycosidic bonds and ester linkages.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers, hydroxyl groups, and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C30H32O15 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28?,29-,30+/m1/s1 |
InChI Key |
KLFIUQCKSSAFFU-MVUNVSSSSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1(C4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


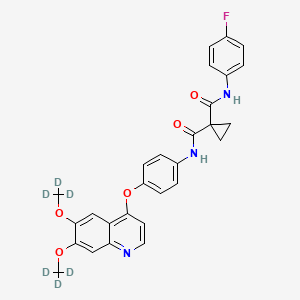
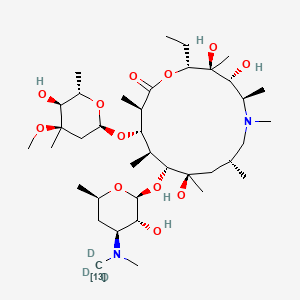
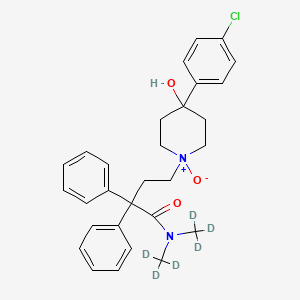
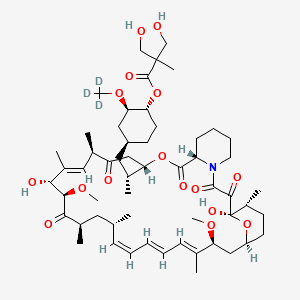
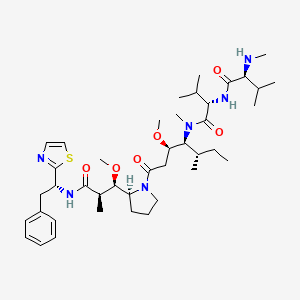
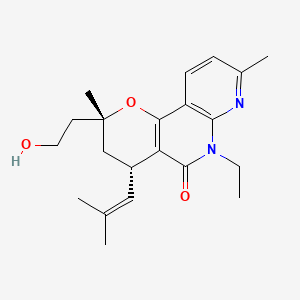
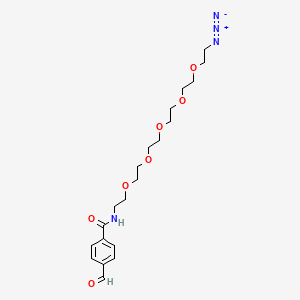
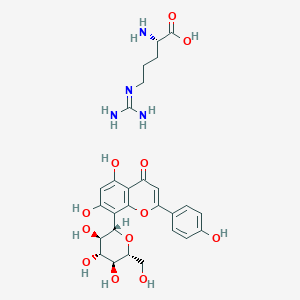
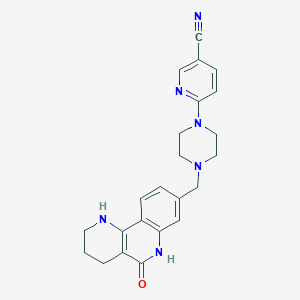
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)

